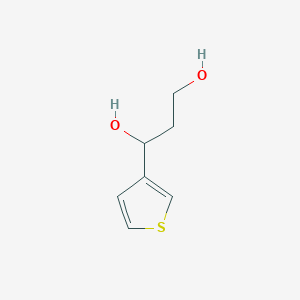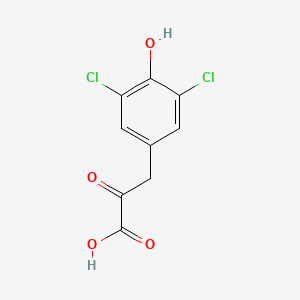
3,5-Dichloro-4-hydroxyphenylpyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-hydroxyphenylpyruvate is a chemical compound with the molecular formula C9H6Cl2O4 It is a derivative of phenylpyruvate, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate typically involves the chlorination of 4-hydroxyphenylpyruvate. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydroxyphenylpyruvate is fed into a reactor along with the chlorinating agent. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-hydroxyphenylpyruvate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: Formation of various substituted phenylpyruvates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-hydroxyphenylpyruvate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-hydroxyphenylpyruvate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the catabolism of tyrosine. The inhibition of HPPD leads to the accumulation of toxic intermediates, which can have therapeutic applications in certain diseases.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylpyruvate: A precursor in the synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate.
3,5-Dibromo-4-hydroxyphenylpyruvate: Similar in structure but with bromine atoms instead of chlorine.
4-Hydroxyphenylpyruvic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
13990-05-1 |
|---|---|
Fórmula molecular |
C9H6Cl2O4 |
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
Clave InChI |
NPVWMTXVBADMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
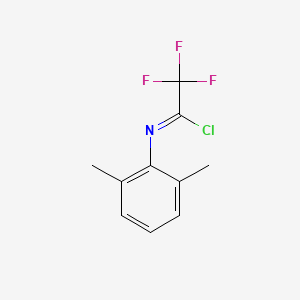
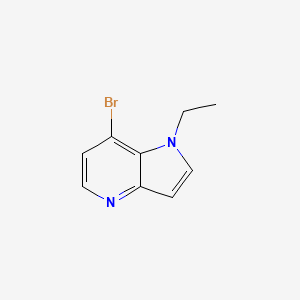

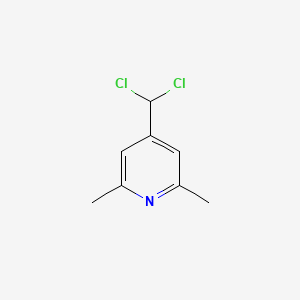
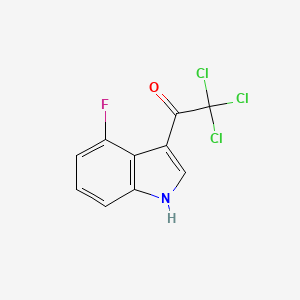

![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)


